molecular formula C20H20ClN5O4 B2779005 N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775345-32-8

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2779005
CAS No.: 1775345-32-8
M. Wt: 429.86
InChI Key: CYMCAZXBWQPGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring a fused pyrido[1,2-c]pyrimidine-1,3-dione core linked to a 5-methyl-1,2,4-oxadiazole ring and a 3-chloro-2-methylanilide moiety, suggests potential as a high-affinity protein binder. This compound is primarily investigated for its potential as a kinase inhibitor, with the oxadiazole group often serving as a key pharmacophore in such inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6698870/]. Researchers utilize this chemical probe to study intracellular signaling pathways, with applications in oncology research for targeting dysregulated kinase activity in cancer cell proliferation and survival. The presence of the chloromethylphenyl group enhances membrane permeability and can influence target selectivity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-11-13(21)6-5-7-14(11)23-16(27)10-26-19(28)17(18-22-12(2)30-24-18)15-8-3-4-9-25(15)20(26)29/h5-7H,3-4,8-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMCAZXBWQPGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multiple steps:

    Formation of the pyrido[1,2-c]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the chlorinated phenyl group: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research has demonstrated that derivatives containing oxadiazole and pyrido-pyrimidine structures exhibit potent anticancer properties. For instance:

  • Mechanism of Action : The compound works by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Studies indicate that it can effectively target multiple cancer cell lines such as HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and others.
  • Case Study : A study published in MDPI highlighted that compounds similar to N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin and erlotinib .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Alkaline Phosphatase Inhibition : Research indicates that certain derivatives can inhibit alkaline phosphatase with promising potency. For example, compounds derived from the oxadiazole structure demonstrated IC50 values around 0.420 μM compared to a standard reference value of 2.80 μM .

Neuropharmacological Applications

Another area of interest is the neuropharmacological potential of this compound:

  • Cognitive Enhancement : Investigations into similar compounds have shown that they may act as positive allosteric modulators for G-protein-coupled receptors (GPCRs), which are crucial in cognitive processes such as memory and learning. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Emerging studies suggest that compounds with oxadiazole moieties may possess antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary results indicate that such compounds can inhibit a range of bacterial strains and may serve as a basis for developing new antibiotics.

Summary Table of Applications

Application AreaMechanism/EffectReference
Anticancer ActivityInhibits cell proliferation in various cancer types
Enzyme InhibitionInhibits alkaline phosphatase
NeuropharmacologicalModulates GPCRs for cognitive enhancement
Antimicrobial PropertiesBroad-spectrum activity against bacteria-

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide exerts its effects is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize and bind to the compound’s unique structural features. The exact pathways involved would depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Heterocyclic Features Reference
Target Compound Pyrido[1,2-c]pyrimidin-1,3-dione 5-Methyl-1,2,4-oxadiazol-3-yl, 3-chloro-2-methylphenyl 1,2,4-oxadiazole, fused bicyclic system
N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide Pyridin-2-one 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl, 3-chloro-4-methoxyphenyl 1,2,4-oxadiazole, chlorinated aryl groups
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one Thioacetamide linkage, 2,3-dichlorophenyl Thioether, dihydropyrimidinone
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Indole-pyridine hybrid 4-Chlorobenzoyl, tert-butylphenyl, pyridinylmethyl Indole, pyridine, amide branching

Key Observations :

  • The 5-methyl-1,2,4-oxadiazole group contrasts with the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl substituent in ’s compound, suggesting divergent electronic and steric profiles .
  • Replacement of the acetamide linkage with a thioacetamide () may reduce hydrogen-bonding capacity but improve resistance to enzymatic hydrolysis .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP)* Key Spectral Data (IR/NMR) Reference
Target Compound ~495.9 (estimated) Not reported High lipophilicity (predicted) Not available in evidence
N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 513.3 Not reported Moderate (methoxy group) Not available in evidence
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 230–232 Low (LogP ~3.2) 1H-NMR: δ 12.50 (NH), 10.10 (NHCO), 2.19 (CH3)
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide 369.44 143–145 Moderate IR: 3,390 (NH), 1,730 (C=O); 1H-NMR: δ 2.10 (COCH3)

Notes:

  • The target compound’s lack of reported solubility data limits direct comparisons, but its structural similarity to ’s compound suggests comparable LogP values (~4.5–5.0) due to chloro and methyl substituents .
  • The thioacetamide analog () exhibits lower solubility (higher LogP) than acetamide derivatives, aligning with its dichlorophenyl group .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest possible interactions with biological targets that may lead to significant therapeutic effects.

Chemical Structure and Properties

The compound features a chloro-methylphenyl moiety and a pyrido[1,2-c]pyrimidine core with an oxadiazole group. This structure is indicative of potential biological activity due to the presence of multiple functional groups that can interact with various biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrido[1,2-c]pyrimidine structures. For instance:

  • In vitro Studies : A related compound demonstrated cytotoxic effects against multiple cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values ranging from 0.67 to 1.18 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds have been shown to inhibit enzymes like EGFR and Src kinase, which are critical in cancer progression .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antibacterial properties:

  • Activity Against Mycobacterium tuberculosis : Some derivatives have shown promising results against Mycobacterium tuberculosis strains with IC50 values ranging from 1.35 to 4.00 µM .

Case Studies

Several research studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity. One compound exhibited an IC50 value of 0.420 ± 0.012 μM against human alkaline phosphatase (ALP), suggesting its potential as an anticancer agent .
  • Molecular Docking Studies : Docking studies indicated strong binding affinities for targets such as ALP and EGFR. The binding energy values were significant (-7.90 kcal/mol), indicating a strong interaction between the compound and its target proteins .

Data Tables

Compound NameTargetIC50 (µM)Reference
Compound AHEPG20.67
Compound BMCF71.18
Compound CMycobacterium tuberculosis1.35 - 4.00
Compound DALP0.420 ± 0.012

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves sequential steps:

  • Substitution reactions under alkaline conditions to introduce pyridylmethoxy or oxadiazole moieties, followed by reduction (e.g., iron powder in acidic media) to generate aniline intermediates .
  • Condensation with cyanoacetic acid or analogous reagents using condensing agents like DCC (dicyclohexylcarbodiimide) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, with temperatures ranging from 60–100°C .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR resolve aromatic protons, oxadiazole, and acetamide groups. For example, acetamide NH signals appear at δ ~10–12 ppm in DMSO-d6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+ at m/z 344.21) .
  • Elemental Analysis : Validates C, H, N, S content (e.g., C: 45.29% vs. calculated 45.36%) .
  • FTIR : Identifies functional groups like C=O (1650–1750 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : Structural analogs show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of bacterial enzymes .
  • Anticancer : Pyrido-pyrimidine derivatives exhibit cytotoxicity by targeting DNA topoisomerases or kinases .
  • Anti-inflammatory : Oxadiazole moieties may modulate COX-2 or NF-κB pathways, though specific data for this compound requires validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Oxadiazole Modifications : Replacing 5-methyl-1,2,4-oxadiazol-3-yl with phenyl-substituted variants enhances lipophilicity and target affinity (e.g., IC50_{50} improvements in kinase assays) .
  • Pyrido-Pyrimidine Core : Substituents at the 1,3-dioxo position influence solubility; fluorination at the pyridine ring improves metabolic stability .
  • Acetamide Linker : Introducing thioether or sulfonyl groups increases hydrogen-bonding potential with biological targets .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or VEGFR2). Focus on oxadiazole and pyrido-pyrimidine moieties as key pharmacophores .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structural features with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize candidates for in vitro testing .

Q. How can researchers address low yields or impurities during synthesis?

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate condensation steps .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

Q. How should contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell line selection, ATP concentration in kinase assays) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Target Deconvolution : CRISPR-Cas9 knockout screens or thermal shift assays validate direct target engagement .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Formation

StepReagents/ConditionsYield (%)Purity (%)Reference
Substitution2-Pyridinemethanol, K2_2CO3_3, DMF7595
ReductionFe powder, HCl, EtOH8290
CondensationCyanoacetic acid, DCC, CH3_3CN6898

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationTargetIC50_{50} (nM)Reference
5-Methyl-oxadiazoleEGFR12.4
3-Phenyl-oxadiazoleVEGFR28.7
Pyrido-pyrimidine with ClTopoisomerase II25.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.